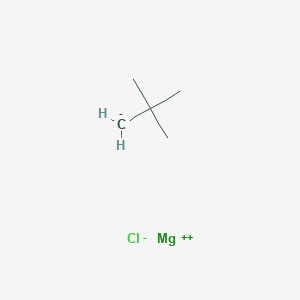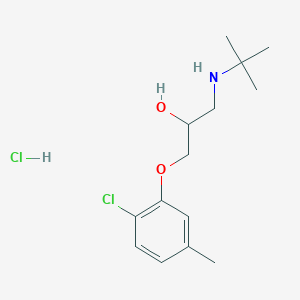
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)-, also known as TOSU, is a compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. TOSU is a cyclic siloxane that contains a nitrogen atom and an oxygen atom in its structure, making it an important compound for use in biochemistry and materials science. In
Aplicaciones Científicas De Investigación
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has a wide range of potential applications in scientific research. It has been used as a building block for the synthesis of novel materials, such as dendrimers and polymers. 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has also been used in the development of new drugs and drug delivery systems due to its unique chemical properties. Additionally, 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has been used in the development of biosensors and in the study of enzyme-catalyzed reactions.
Mecanismo De Acción
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- is not well understood, but it is thought to interact with biological molecules such as proteins and nucleic acids. 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has been shown to inhibit the activity of some enzymes, suggesting that it may have potential as a therapeutic agent.
Biochemical and Physiological Effects
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of diseases such as cancer and Alzheimer's disease. Additionally, 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has been shown to have antibacterial and antiviral properties, making it useful in the development of new antibiotics and antiviral drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity. Additionally, 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has unique chemical properties that make it useful for the development of new materials and drugs. However, 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has some limitations in lab experiments. It is a relatively new compound, and its mechanism of action is not well understood. Additionally, 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- is expensive to synthesize, which may limit its use in some research projects.
Direcciones Futuras
There are several future directions for research on 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)-. One area of research is the development of new materials and drug delivery systems using 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- as a building block. Additionally, further research is needed to understand the mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- and its potential as a therapeutic agent. Finally, 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has potential applications in the development of biosensors and in the study of enzyme-catalyzed reactions, which may be explored in future research.
Métodos De Síntesis
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- can be synthesized using a variety of methods, including the reaction of 1,3-dioxane with 1,3-diaza-2-silacyclopentane and the reaction of 1,4-dioxane with 1,4-diaza-2-silacyclohexane. The most commonly used method for the synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- is the reaction of 1,3-dioxane with 1,3-diaza-2-silacyclopentane in the presence of a catalyst such as trifluoroacetic acid. This method yields 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- in high purity and is relatively easy to carry out.
Propiedades
Número CAS |
13644-08-1 |
|---|---|
Nombre del producto |
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- |
Fórmula molecular |
C13H19NO4Si |
Peso molecular |
281.38 g/mol |
Nombre IUPAC |
1-(4-methylphenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C13H19NO4Si/c1-12-2-4-13(5-3-12)18-19-15-9-6-14(7-10-16-19)8-11-17-19/h2-5H,6-11H2,1H3 |
Clave InChI |
JSMJJRXGICSIMK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)O[Si]23OCCN(CCO2)CCO3 |
SMILES canónico |
CC1=CC=C(C=C1)O[Si]23OCCN(CCO2)CCO3 |
Otros números CAS |
13644-08-1 |
Sinónimos |
1-(4-Methylphenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyridine, 4-[2-(1-piperidinyl)ethyl]-](/img/structure/B76044.png)
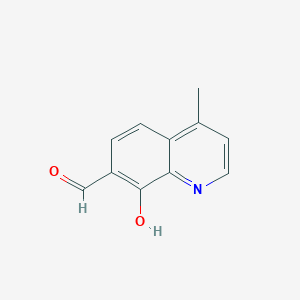
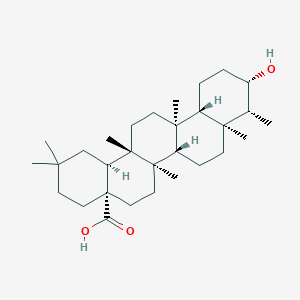
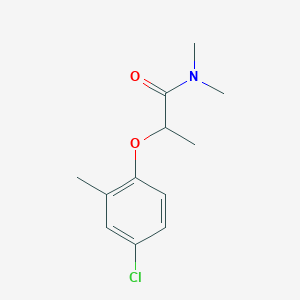
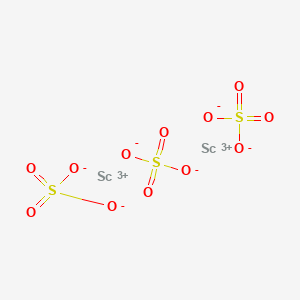
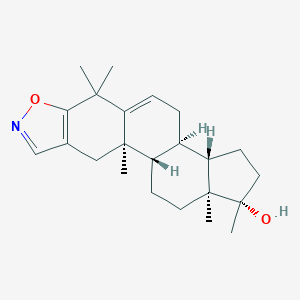
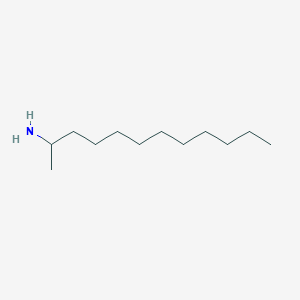
![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)
